licoagrochalcone A

Descripción general

Descripción

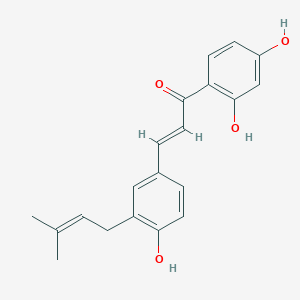

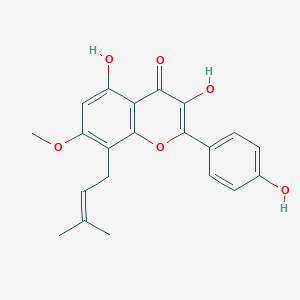

Licoagrochalcone A is a natural product found in Lespedeza cyrtobotrya, Dorstenia elliptica, and other organisms . It is a flavonoid with the molecular formula C20H20O4 . It is also known by other names such as 3-Prenyl-4,2’,4’-trihydroxychalcone and (E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one .

Synthesis Analysis

Chalcones, including licoagrochalcone A, are easy to construct from simple aromatic compounds and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . The synthesis of chalcones involves several steps and is often achieved through the shikimate pathway .

Molecular Structure Analysis

The molecular structure of licoagrochalcone A consists of two aromatic rings linked through a three-carbon alkenone unit . The presence of one or more phenolic hydroxyl functionalities is ubiquitous, and prenyl substitutions on the aromatic rings are also widely observed .

Chemical Reactions Analysis

Chalcones, including licoagrochalcone A, are considered as the biosynthetic precursors of flavonoids . They are generally α,β-unsaturated ketones but may also include some saturated ketones, commonly known as dihydrochalcones .

Physical And Chemical Properties Analysis

Licoagrochalcone A has a molecular weight of 324.4 g/mol . Its computed properties include an XLogP3-AA of 5.1, a Hydrogen Bond Donor Count of 3, and a Hydrogen Bond Acceptor Count of 4 .

Aplicaciones Científicas De Investigación

Anticancer Properties

LA has been shown to inhibit the proliferation of various types of cancer cells, including hepatocellular carcinoma, breast and colon cancer of epithelial origin, and melanoma of mesenchymal origin . The anticancer properties of LA have been a major focus of recent studies .

Anti-inflammatory Effects

LA exhibits significant anti-inflammatory effects. It mediates its activity through several signaling pathways, such as PI3K/Akt/mTOR, P53, NF-κB, and P38 .

Antioxidant Activity

LA has demonstrated antioxidant properties. It is involved in the Nrf2 oxidative stress signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

Antibacterial and Anti-parasitic Properties

LA has been found to have antibacterial and anti-parasitic properties, making it a potential candidate for the development of new antimicrobial and anti-parasitic agents .

Bone Protection

LA has shown potential in bone protection. It could be explored further for the development of treatments for bone-related disorders .

Neuroprotection

Continued research on LA holds promise for the development of novel treatments for cognitive disorders and neurodegenerative diseases, including Alzheimer’s Disease .

Mecanismo De Acción

Target of Action

Licoagrochalcone A (LA) is a valuable flavonoid primarily extracted from roots of Glycyrrhiza uralensis Fisch. ex DC . It has been found to interact with multiple therapeutic targets, such as TNF-α, VEGF, Fas, FasL, PI3K, AKT, and caspases . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, inflammation, and oxidative stress .

Mode of Action

LA exhibits its pharmacological effects by interacting with its targets and modulating their activities . For instance, it inhibits the proliferation of cancer cells directly by interaction with proteins and signaling . It also significantly inhibits the expression of PD-L1 by blocking the interaction between p65 and Ras, thus inhibiting cell proliferation and promoting apoptosis .

Biochemical Pathways

LA’s activity is mediated through several signaling pathways, such as PI3K/Akt/mTOR, P53, NF-κB, and P38 . The Caspase-3 apoptosis, MAPK inflammatory, and Nrf2 oxidative stress signaling pathways are also involved . These pathways play a vital role in regulating cell survival, growth, and death .

Pharmacokinetics

For instance, it has been reported to influence the bioavailability and pharmacokinetics of Nifedipine in rats, possibly through the inhibition of intestinal CYP3A4 and P-Gp .

Result of Action

The molecular and cellular effects of LA’s action are diverse, owing to its interaction with multiple targets and pathways. It has been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antibacterial, anti-parasitic, bone protection, blood glucose and lipid regulation, neuroprotection, and skin protection . In terms of anticancer effects, LA can induce cell cycle arrest and promote apoptosis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-6-15-11-14(4-9-18(15)22)5-10-19(23)17-8-7-16(21)12-20(17)24/h3-5,7-12,21-22,24H,6H2,1-2H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUGLERLRIQATC-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316001 | |

| Record name | Licoagrochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

licoagrochalcone A | |

CAS RN |

202815-28-9 | |

| Record name | Licoagrochalcone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202815-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoagrochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2',4,4'-Trihydroxy-3-prenylchalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

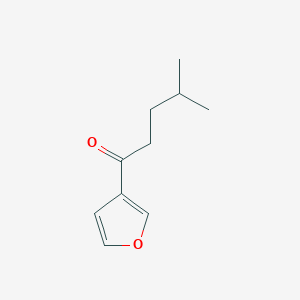

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of licoagrochalcone A?

A1: Licoagrochalcone A has demonstrated antiplasmodial activity. This means it can inhibit the growth of Plasmodium parasites, which are responsible for causing malaria. [] It has also shown inhibitory activity against avian and swine influenza viruses. []

Q2: Which plant species are known to contain licoagrochalcone A?

A2: Licoagrochalcone A has been isolated from the root bark of Erythrina abyssinica [] and the roots of Glycyrrhiza uralensis (licorice). [] It has also been found in Pteris multifida. []

Q3: What is the molecular formula and weight of licoagrochalcone A?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of licoagrochalcone A, they do mention its classification as a chalcone. Chalcones are characterized by their open-chain structure, as opposed to the flavanoids from which they are derived, which have three rings. [] To determine the exact molecular formula and weight, further investigation into its chemical structure is needed.

Q4: Are there any studies on the structure-activity relationship (SAR) of licoagrochalcone A?

A4: While the provided abstracts don't directly investigate the SAR of licoagrochalcone A, one study mentions the synthesis of licoagrochalcone B and its unnatural derivatives to explore their biological activities. [] This suggests that modifications to the chalcone structure can influence its potency and potential applications. Further research is needed to specifically explore the SAR of licoagrochalcone A.

Q5: What are the traditional medicinal uses of plants containing licoagrochalcone A?

A5: Glycyrrhiza glabra (licorice), a source of licoagrochalcone A, has a long history of medicinal use. It is documented in the ShenNongBenCaoJing, an ancient Chinese medicinal text, and is traditionally used as an antiviral and antibacterial agent. [] Patrinia villosa, another source of licoagrochalcone A, is also utilized in traditional Chinese medicine for its antiviral and antibacterial properties. []

Q6: Have any specific molecular targets for licoagrochalcone A been identified?

A6: Although the provided research doesn't pinpoint specific molecular targets for licoagrochalcone A, related research suggests that its structural analogue, licochalcone C, exhibits anti-inflammatory effects by potentially targeting the NFκB pathway and influencing iNOS expression. [] Further studies are necessary to determine if licoagrochalcone A shares similar mechanisms of action.

Q7: What is the current understanding of the biosynthesis pathway of licoagrochalcone A?

A8: While the provided research doesn't directly investigate the biosynthesis pathway of licoagrochalcone A, a study on Cissus rotundifolia identified genes involved in the flavonoid biosynthesis pathway. [] Given that licoagrochalcone A is a chalcone, a subclass of flavonoids, this research offers insights into the potential biosynthetic route. Further research focusing on licoagrochalcone A's specific biosynthesis is required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

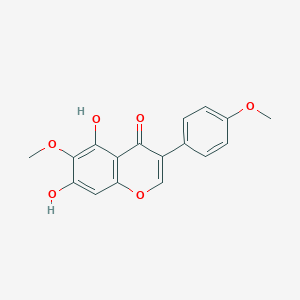

![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)

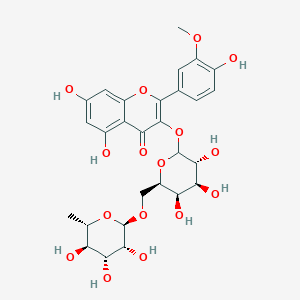

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)